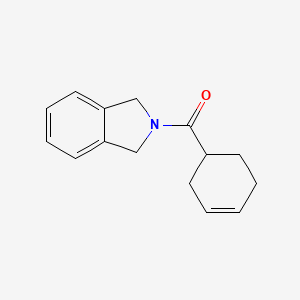

Cyclohex-3-en-1-yl(isoindolin-2-yl)methanone

Description

Propriétés

IUPAC Name |

cyclohex-3-en-1-yl(1,3-dihydroisoindol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c17-15(12-6-2-1-3-7-12)16-10-13-8-4-5-9-14(13)11-16/h1-2,4-5,8-9,12H,3,6-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSDUOSMWFGGDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-3-en-1-yl(isoindolin-2-yl)methanone typically involves the condensation of cyclohex-3-en-1-ylamine with isoindoline-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Oxidation Reactions

The cyclohexene ring and methanone group undergo oxidation under controlled conditions:

-

Cyclohexene Oxidation :

The double bond reacts with oxidizing agents like KMnO₄ or O₃ to form diketones or epoxides. For example, ozonolysis cleaves the cyclohexene ring to yield a diketone derivative. -

Methanone Oxidation :

The carbonyl group is stable under mild conditions but can be oxidized to carboxylic acids using strong agents like CrO₃.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Double bond oxidation | KMnO₄ (acidic), O₃ | Diketones, epoxides |

| Carbonyl oxidation | CrO₃, H₂SO₄ | Carboxylic acids |

Reduction Reactions

Reductive modifications target both the cyclohexene and methanone functionalities:

-

Cyclohexene Hydrogenation :

Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding cyclohexane derivatives. -

Methanone Reduction :

LiAlH₄ reduces the carbonyl to a methylene group, forming cyclohex-3-en-1-yl(isoindolin-2-yl)methane.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Hydrogenation | H₂, Pd/C (RT, 1 atm) | Saturated cyclohexane derivative |

| Carbonyl reduction | LiAlH₄, dry ether | Methane derivative |

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the isoindoline nitrogen or cyclohexene ring:

-

Isoindoline N-Substitution :

The isoindoline nitrogen reacts with alkyl halides (e.g., CH₃I) in basic media to form quaternary ammonium salts . -

Cyclohexene Electrophilic Substitution :

Bromination (Br₂/FeBr₃) adds bromine across the double bond or substitutes at the allylic position.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt |

| Allylic bromination | Br₂, FeBr₃, CH₂Cl₂ | Brominated cyclohexene derivative |

Cycloaddition and Annulation

The compound participates in metal-catalyzed cycloadditions:

-

Rh(III)-Catalyzed Annulation :

With diaryl alkynes, it forms polycyclic isoindoline derivatives via dual C–H activation . -

Pd(II)-Mediated Cyclization :

Lewis acid-assisted Pd catalysis enables intramolecular annulation to generate fused heterocycles .

Mechanistic Insights

-

Sigma Receptor Modulation :

The isoindoline moiety interacts with sigma receptors via hydrogen bonding and π-π stacking, influencing its reactivity in biological systems . -

Catalytic Pathways :

FeCl₃ or NiCl₂ catalyzes oxidative coupling reactions by generating nitroso intermediates, as observed in analogous oxime syntheses .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the anticancer potential of cyclohex-3-en-1-yl(isoindolin-2-yl)methanone. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study:

In a study by Yang et al., the compound demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting significant cytotoxic effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits inhibitory effects against several bacterial strains, including resistant strains of Staphylococcus aureus.

Case Study:

A recent investigation revealed that cyclohex-3-en-1-yl(isoindolin-2-yl)methanone reduced the minimum inhibitory concentration (MIC) of common antibiotics when used in combination therapies, enhancing their effectiveness against resistant bacteria .

Synthetic Methodologies

The synthesis of cyclohex-3-en-1-yl(isoindolin-2-yl)methanone typically involves multi-step reactions that can include:

- Formation of Isoindoline Derivatives: Utilizing cyclization reactions involving appropriate precursors.

- Alkenylation Reactions: Employing transition metal catalysts to introduce the cyclohexene moiety.

Example Synthesis Route:

A common synthetic pathway involves an Ugi reaction followed by a palladium-catalyzed cross-coupling to form the isoindoline scaffold, subsequently functionalized to yield the target compound .

Applications in Drug Development

The unique properties of cyclohex-3-en-1-yl(isoindolin-2-yl)methanone make it a candidate for further development as:

- Anticancer agents: Due to its ability to target specific pathways involved in tumor growth.

- Antimicrobial agents: Particularly in combination therapies for treating resistant infections.

Mécanisme D'action

The mechanism of action of Cyclohex-3-en-1-yl(isoindolin-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s isoindoline moiety can bind to specific sites on proteins, modulating their activity. This interaction can affect various cellular pathways, leading to changes in biological functions.

Comparaison Avec Des Composés Similaires

Thermal Stability and Hydrogen Bonding

Compounds with hydrogen-bonding networks exhibit enhanced thermal stability. For example:

- Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) decompose at 288.7 °C and 247.6 °C, respectively, due to extensive intramolecular H-bonding .

Crystallographic Properties

Crystal data for structurally related compounds include:

- Compound 4 (orthorhombic space group Pbc2, density 1.675 g·cm⁻³ ) .

- Cyclohexyl(1H-indol-3-yl)methanone (CAS 290365-98-9), which shares a cyclohexyl-ketone motif but lacks the isoindoline group, has a molecular weight of 227.30 g/mol . The target compound’s density and crystal system may align with orthorhombic trends observed in similar ketones, though substituent bulk (isoindoline vs. indole) could alter packing efficiency.

Molecular Weight and Substitution Effects

- (3-Iodo-4-methoxyphenyl)(isoindolin-2-yl)methanone (CAS 1253291-31-4) has a molecular weight of 379.19 g/mol, increased by iodine and methoxy substituents .

- Cyclohexyl(1H-indol-3-yl)methanone has a lower molecular weight (227.30 g/mol) due to the absence of heavy atoms . The target compound’s molecular weight likely falls between these values, depending on substituent contributions. Halogenation (e.g., iodine in ) could enhance stability but complicate synthesis.

Data Table: Key Properties of Comparable Compounds

*Assumed formula: C₁₅H₁₅NO based on structural analogs.

Research Implications and Gaps

- Thermal Stability : The target compound’s stability may be intermediate between highly H-bonded tetrazoles and simpler aromatic ketones. Experimental decomposition data are needed for validation.

- Crystallinity : Orthorhombic systems are common in ketones (e.g., Compound 4 ), but isoindoline’s planar structure might introduce unique packing challenges.

- Synthetic Optimization : Lessons from low-yield syntheses (e.g., 53% in ) suggest that steric effects from isoindoline require tailored reaction conditions.

Activité Biologique

Cyclohex-3-en-1-yl(isoindolin-2-yl)methanone is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound features a cyclohexene ring fused with an isoindoline moiety, which is crucial for its biological interactions. The isoindoline structure enables binding to specific protein sites, potentially modulating enzyme activity and influencing various cellular pathways. This interaction suggests that Cyclohex-3-en-1-yl(isoindolin-2-yl)methanone could serve as a lead compound for further drug development targeting specific enzymes or receptors involved in disease processes.

Enzyme Interactions

Recent studies indicate that Cyclohex-3-en-1-yl(isoindolin-2-yl)methanone may act as an inhibitor for certain enzymes. Its structural attributes allow it to interact with active sites on proteins, altering their function. This property makes it a candidate for exploring enzyme inhibition mechanisms, particularly in pathways associated with cancer and metabolic disorders.

Anticancer Potential

Preliminary research has suggested that compounds similar to Cyclohex-3-en-1-yl(isoindolin-2-yl)methanone exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related isoindoline derivatives have shown promising results in inhibiting tumor growth through apoptosis induction in cancer cells. The specific pathways affected by these compounds warrant further investigation to establish their potential as anticancer agents .

Case Study: Enzyme Inhibition

In a study assessing the inhibitory effects of isoindoline derivatives on cancer-related enzymes, Cyclohex-3-en-1-yl(isoindolin-2-yl)methanone was evaluated alongside other compounds. Results indicated a dose-dependent inhibition of target enzymes, suggesting that structural modifications could enhance potency and selectivity .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the isoindoline structure could significantly influence biological activity. For example, substituents at specific positions on the isoindoline ring were found to enhance binding affinity to target proteins, leading to increased inhibitory activity against cancer cell proliferation .

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Mechanism of Action | Target Enzyme/Pathway |

|---|---|---|---|

| Cyclohex-3-en-1-yl(isoindolin-2-yl)methanone | TBD | Enzyme inhibition | Cancer-related enzymes |

| Isoindoline derivative A | 20 | Apoptosis induction | Protein Kinase B (Akt) |

| Isoindoline derivative B | 15 | Cell cycle arrest | Cyclin-dependent kinases |

Note: TBD = To Be Determined based on ongoing research.

Q & A

Q. Key Considerations :

- Optimize stoichiometry (1.0–1.1 equiv of aldehyde precursors).

- Monitor reaction progress via TLC or HPLC to avoid over-functionalization.

Q. Table 1. Representative Reaction Conditions

How is Cyclohex-3-en-1-yl(isoindolin-2-yl)methanone characterized spectroscopically?

Basic

Characterization relies on IR , NMR , and mass spectrometry :

- IR : A strong carbonyl stretch (~1720–1680 cm⁻¹) confirms the methanone group .

- ¹H NMR : Key signals include:

- 13C NMR : Carbonyl carbon at δ 170–175 ppm .

Advanced Tip : Use HSQC and HMBC to resolve ambiguities in proton-carbon connectivity, particularly for overlapping cyclohexene and isoindoline signals .

What crystallographic strategies resolve the stereochemistry of Cyclohex-3-en-1-yl(isoindolin-2-yl)methanone?

Basic

Single-crystal X-ray diffraction with SHELXL refinement is standard:

Q. Advanced :

- Address twinning or disorder using SHELXD for structure solution and Olex2 for visualization .

- Validate hydrogen bonding networks with PLATON software .

How can computational modeling predict the biological activity of this compound?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Parameterize the ligand with Gaussian 09 (B3LYP/6-31G*) .

- SAR Analysis : Compare with analogs like (5-aminoindolizin-3-yl)methanones to identify critical substituents for activity .

Case Study : Isoindolin-2-yl methanones exhibit affinity for neurotransmitter receptors, as predicted by docking into serotonin receptor homology models .

How are data contradictions in spectroscopic or biological assays resolved?

Q. Advanced

- Batch Variability : Re-run reactions under controlled conditions (e.g., inert atmosphere, strict temperature monitoring) to isolate synthetic artifacts .

- Biological Replicates : Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm binding affinities .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA ) .

What mechanistic insights explain the compound’s reactivity in nucleophilic additions?

Q. Advanced

- The electron-deficient carbonyl group undergoes nucleophilic attack at the ketone carbon.

- Kinetic Studies : Monitor reactions via in situ IR to determine rate constants for intermediates .

- DFT Calculations : Identify transition states (e.g., for Grignard or hydride additions) using M06-2X/cc-pVTZ .

What are the applications of Cyclohex-3-en-1-yl(isoindolin-2-yl)methanone in medicinal chemistry?

Q. Advanced

- Neuroactive Agents : Structural analogs modulate dopamine and serotonin receptors .

- Anticancer Scaffolds : Pro-drug derivatives undergo bioactivation via cytochrome P450 enzymes .

- PK/PD Studies : Evaluate metabolic stability in liver microsomes and plasma protein binding using LC-MS/MS .

How is the compound’s stability assessed under physiological conditions?

Q. Advanced

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via UPLC over 24 hours .

- Photostability : Expose to UV light (320–400 nm) and quantify decomposition products .

Q. Table 2. Stability Data for Analogous Compounds

| Condition | Half-Life (h) | Major Degradation Pathway |

|---|---|---|

| PBS, pH 7.4, 37°C | 12–18 | Hydrolysis of methanone |

| UV light (350 nm) | 4–6 | Photo-oxidation |

| Derived from . |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.